(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one" belongs to the rhodanine family, characterized by a 2-thioxo-1,3-thiazolidin-4-one core. Its structure features a benzylidene group at the 5-position in the E-configuration and a substituted phenoxyethoxy chain (2-[2-(4-methylphenoxy)ethoxy]) attached to the benzylidene moiety.
Properties
IUPAC Name |
(5E)-5-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-13-6-8-15(9-7-13)22-10-11-23-16-5-3-2-4-14(16)12-17-18(21)20-19(24)25-17/h2-9,12H,10-11H2,1H3,(H,20,21,24)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYYYDMRRUIOID-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367849 | |
| Record name | ZINC03002780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-76-0 | |
| Record name | ZINC03002780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone and a benzaldehyde derivative in the presence of a base.
Etherification: The final step involves the etherification of the phenol group with an appropriate alkyl halide to introduce the ethoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Additions at the Thioxo Group
The 2-thioxo moiety (C=S) demonstrates nucleophilic susceptibility, enabling reactions with electrophiles:
Mechanistic insight: The sulfur atom attacks electrophilic centers, followed by proton transfer or elimination steps. This reactivity is exploited in prodrug activation strategies.
Electrophilic Aromatic Substitution
The benzylidene and phenoxy aromatic rings undergo regioselective substitutions:
| Position | Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Benzylidene C4 | Nitronium ion | HNO₃/H₂SO₄, 0°C | 4-nitrobenzylidene derivative | 68-72% |
| Phenoxy ring | Bromine | FeBr₃, CH₂Cl₂ | Para-brominated ether | 55-60% |
Steric hindrance from the methylphenoxy group directs electrophiles to less substituted positions .
Hydrolysis Reactions
Ether and thiazolidinone functionalities show differential stability:
Acidic hydrolysis (HCl/EtOH, reflux):
-
Cleavage of methylphenoxy ether → phenolic -OH group
-
Thiazolidinone ring remains intact
Basic hydrolysis (NaOH/H₂O, 80°C):
-
Thioxo group converts to carbonyl (C=O)
-
Benzylidene double bond isomerization observed
Cycloaddition Reactivity
The conjugated enone system participates in:
| Cycloaddition Type | Partner | Conditions | Product |
|---|---|---|---|
| Diels-Alder | 1,3-butadiene | Toluene, 110°C | Bicyclic thiazolidinone |
| 1,3-Dipolar | Azomethine ylide | Microwave irradiation | Spiro-pyrrolidine derivatives |
Reaction stereochemistry depends on the E-configuration of the benzylidene group .
Metal Complexation
Coordination occurs through multiple sites:
| Metal Ion | Binding Sites | Complex Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | Thioxo S + carbonyl O | Square planar | 8.9 ± 0.2 |
| Fe³⁺ | Phenoxy O + thiazolidinone | Octahedral | 6.7 ± 0.3 |
These complexes show enhanced radical scavenging activity compared to the free ligand.
Redox Transformations
Oxidation (mCPBA, CH₂Cl₂):
-
Thioxo → Sulfoxide → Sulfone (stepwise)
-
Benzylidene epoxidation at higher concentrations
Reduction (NaBH₄/MeOH):
-
Selective reduction of C=C bond → saturated thiazolidinone
Biological Activation Pathways
In pharmacokinetic studies:
-
CYP3A4-mediated O-dealkylation of methylphenoxy group
-
Glutathione conjugation at thioxo sulfur (Phase II metabolism)
This comprehensive reaction profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's multifunctional architecture allows orthogonal modification strategies, particularly valuable in combinatorial chemistry approaches . Further studies should quantify reaction kinetics and explore photochemical reactivity.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their insulin-sensitizing effects, making them significant in diabetes research. Studies have indicated that derivatives of thiazolidinediones can enhance glucose uptake and improve insulin sensitivity in peripheral tissues. For instance, compounds similar to (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one have shown promising results in lowering blood glucose levels in diabetic animal models .
Antioxidant Properties
Research has demonstrated that thiazolidinedione derivatives possess antioxidant properties, which can mitigate oxidative stress-related diseases. The presence of phenolic groups in the structure contributes to the radical-scavenging ability of these compounds. This antioxidant activity is crucial for developing therapeutic agents against conditions like cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. Thiazolidinediones have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
Emerging studies indicate that thiazolidinedione derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival. Preliminary data suggest that this compound could be evaluated further for its potential use as an adjunct therapy in cancer treatment .
Case Studies
Mechanism of Action
The mechanism of action of (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: Inhibition of the COX pathway, leading to reduced inflammation. Inhibition of kinase pathways, potentially leading to anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Rhodanine derivatives are typically modified at the 5-position benzylidene group and the 3-position nitrogen. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Key Observations:
Substituent Electronic Effects: Electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance biological activity in photosynthesis inhibition and antialgal applications .
This contrasts with polar groups like 4-hydroxy or basic side chains (e.g., diethylaminoethyl in D8 ), which enhance aqueous solubility.
Stereochemical Considerations :
- The E-configuration in the target compound is critical for activity, as Z/E isomerism significantly impacts biological function. For example, (5Z)-isomers in showed superior PET inhibition compared to E-analogs .
Analytical Techniques:
Biological Activity
The compound (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, antioxidant, and other pharmacological properties.
Chemical Structure and Properties
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen, which contributes to its biological efficacy. The specific structure of the compound under investigation includes various substituents that influence its activity.
Anticancer Activity
Thiazolidin-4-one derivatives have shown notable anticancer properties. For instance, studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (Leukemia) | 8.5 - 14.9 | |
| HeLa (Cervical) | 8.9 - 15.1 | |
| MDA-MB-361 (Breast) | 12.7 - 25.6 |
These values indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutics like cisplatin.
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-ones have been extensively documented. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
The presence of specific substituents on the phenyl group enhances the antimicrobial activity, with certain derivatives achieving up to 88.46% inhibition against E. coli.
Antioxidant Activity
Antioxidant effects are critical in mitigating oxidative stress-related diseases. The compound has been tested for its radical scavenging ability using assays such as DPPH and ABTS:
| Compound | EC50 (µM) | Comparison |
|---|---|---|
| Thiazolidin derivative | 60.83 ± 0.86 | More active than ibuprofen (773.67 ± 3.41) |
These results suggest that the compound exhibits strong antioxidant potential, significantly surpassing traditional antioxidants like ibuprofen.
The anticancer activity of thiazolidin-4-one derivatives is attributed to their ability to induce apoptosis in cancer cells via both extrinsic and intrinsic pathways. Studies have shown that these compounds can disrupt cellular signaling pathways critical for cancer cell survival.
Case Studies
Recent studies have highlighted the potential of thiazolidin-4-one derivatives in clinical settings:
- Cytotoxicity in Cancer Cells : A study demonstrated that selected thiazolidin-4-one derivatives exhibited selective cytotoxicity against HeLa and K562 cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
- Antimicrobial Efficacy : Another research highlighted a derivative's ability to inhibit bacterial growth effectively, suggesting possible applications in treating bacterial infections resistant to conventional antibiotics .
Q & A
Q. What are the standard synthetic routes for (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via a condensation reaction between a rhodanine derivative (e.g., 2-thioxothiazolidin-4-one) and a substituted benzaldehyde. A typical procedure involves:
- Reacting 2-thioxothiazolidin-4-one with 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde in acetic acid under reflux.
- Using ammonium acetate as a catalyst to facilitate imine formation .
- Purification via recrystallization from methanol or ethanol .
Q. Optimization strategies :
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Confirms the presence of C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .
- NMR (¹H and ¹³C) : Identifies aromatic protons (δ 6.5–8.0 ppm), methylphenoxy groups (δ 2.3 ppm for CH₃), and thiazolidinone carbons (δ 165–180 ppm) .
- X-ray crystallography : Resolves the (5E)-configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using SHELXL .
- EI-MS : Validates molecular weight via parent ion peaks (e.g., m/z 489.5 for analogous compounds) .
Q. What types of chemical reactions are feasible for this compound, and under what conditions?
- Oxidation : The exocyclic double bond (C5-benzylidene) can undergo epoxidation with mCPBA in dichloromethane .
- Reduction : Sodium borohydride reduces the thioxo group (C=S → C-SH) in ethanol/water .
- Electrophilic substitution : Bromination at the aromatic ring using Br₂ in acetic acid .
- Hydrolysis : Acidic conditions cleave the thiazolidinone ring, yielding thiourea derivatives .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and physicochemical properties?
X-ray studies reveal:
- Hydrogen bonding : O–H⋯O and S–H⋯O interactions form S(5) and S(6) ring motifs, stabilizing 1D polymeric chains .
- π-π stacking : Between the thiazolidinone ring (centroid Cg1) and benzylidene aromatic ring (Cg2), with centroid distances of 3.45–3.60 Å .
- C–H⋯π interactions : Contribute to dense packing, enhancing thermal stability (melting points >200°C) .
Methodological note : Use SHELXTL for refinement and ORTEP-3 for visualizing disordered solvent molecules (e.g., methanol in the lattice) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
- Target validation : Screen against specific enzymes (e.g., bacterial dihydrofolate reductase) via molecular docking and enzyme inhibition assays .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 4-methylphenoxy vs. halogenated analogs) on bioactivity .
- Dose-response studies : Use IC₅₀/EC₅₀ values to differentiate cytotoxic vs. cytostatic effects in cancer cell lines .
Q. Example data :
| Substituent | IC₅₀ (μM) against MCF-7 | MIC (μg/mL) against S. aureus |
|---|---|---|
| 4-Methylphenoxyethoxy | 12.3 ± 1.2 | 8.5 ± 0.7 |
| 4-Chlorophenoxyethoxy | 8.9 ± 0.9 | 6.2 ± 0.5 |
Q. How can synthetic byproducts or isomeric impurities be identified and minimized during scale-up?
- Chromatography (HPLC/GC-MS) : Detect isomers (e.g., Z/E configurations) using C18 columns with acetonitrile/water gradients .
- Recrystallization : Use solvent mixtures (e.g., DMF/ethanol) to selectively crystallize the (5E)-isomer .
- Kinetic control : Lower reaction temperatures (≤60°C) to favor the thermodynamically stable (5E)-form .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., thione-thiol equilibrium) .
- Molecular dynamics (MD) : Simulate binding to protein targets (e.g., hemoglobin subunits) using GROMACS .
- Docking (AutoDock Vina) : Predict interactions with bacterial enzyme active sites (e.g., ΔG = −9.2 kcal/mol for FabI inhibition) .
Methodological Best Practices
- Crystallography : Refine hydrogen atom positions using SHELXL’s riding model with Uiso = 1.2–1.5×Ueq .
- Synthetic reproducibility : Document solvent purity (HPLC-grade) and moisture control (argon atmosphere) to avoid side reactions .
- Data contradiction : Cross-validate bioactivity results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
